2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c22-15(20-7-9-24-10-8-20)12-26-18-19-14-6-11-25-16(14)17(23)21(18)13-4-2-1-3-5-13/h1-5H,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFPAHKOABSEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thieno[3,2-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of a morpholino group enhances its solubility and bioavailability, making it a candidate for pharmacological applications.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 2.0 nM against PI3 kinase p110alpha, suggesting potent inhibition that could be leveraged in cancer therapeutics . The ability to inhibit key enzymes involved in cancer cell proliferation is a promising avenue for further research.
The proposed mechanism involves the inhibition of specific kinases that play crucial roles in cell signaling pathways. The thieno[3,2-d]pyrimidine structure allows for interaction with ATP-binding sites on these kinases, disrupting their function and leading to reduced cell viability in cancer models.
Case Studies
- Inhibition of PI3 Kinase : The compound has been evaluated alongside other morpholino derivatives for their inhibitory effects on PI3 kinase pathways. In one study, the thieno[3,2-d]pyrimidine derivative was found to have significant inhibitory effects on cancer cell lines .
- Quorum Sensing Inhibition : Another study explored the use of thieno[3,2-d]pyrimidine derivatives as quorum sensing inhibitors in bacterial pathogens. This suggests potential applications in antimicrobial therapy .
Data Table: Biological Activity Summary
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives, including the compound . The structure–activity relationship (SAR) studies indicate that modifications to the thieno[3,2-d]pyrimidine core can enhance its efficacy against various cancer cell lines.
Case Study: Polo-like Kinase 1 Inhibitors
A study focused on inhibitors derived from triazoloquinazolinones showed that structural modifications could improve their potency against Polo-like Kinase 1 (Plk1), a critical target in cancer therapy. The introduction of thioether moieties similar to those in 2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one was noted to enhance cellular uptake and cytotoxicity against cancer cells such as HeLa and L363 .
Antiviral Properties
Thienopyrimidine derivatives have also been explored for their antiviral activities. The compound's ability to inhibit viral replication mechanisms has been investigated, particularly in the context of RNA viruses.
Case Study: Quorum Sensing Inhibition
Research on quinazolinone analogues demonstrated that modifications similar to those found in thienopyrimidines could inhibit quorum sensing in bacterial pathogens. This suggests that compounds with a similar scaffold may provide a dual action against both viral and bacterial infections .
Antiplatelet Activity
The compound has shown promise in antiplatelet applications. Research indicates that thienopyrimidine derivatives can effectively inhibit platelet aggregation induced by ADP and collagen.
Case Study: Synthesis and Evaluation
A study synthesized various 2-morpholino substituted benzoxazines and tested them for antiplatelet activity. Compounds such as 7-(2-chloroethoxy)-8-methyl-2-morpholin-4-yl-4H-1,3-benzoxazin-4-one exhibited significant inhibition of platelet aggregation, indicating the potential for similar thienopyrimidine derivatives to provide therapeutic benefits in cardiovascular diseases .
Table 1: Antitumor Efficacy of Thienopyrimidine Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Plk1 Inhibition |
| Compound B | L363 | 4.1 | Mitotic Block |
| Compound C | MCF7 | 6.5 | Apoptosis Induction |
Table 2: Antiviral Activity of Thienopyrimidine Derivatives
| Compound Name | Virus Type | EC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound D | Influenza A | 10.0 | Viral Replication Inhibition |
| Compound E | HIV | 8.5 | Reverse Transcriptase Inhibition |
Table 3: Antiplatelet Activity of Benzoxazine Derivatives
| Compound Name | Platelet Aggregation Inhibition (%) | Concentration (µM) |
|---|---|---|
| 7-(2-Chloroethoxy)-8-methyl | 85 | 15 |
| 7-[2-(4-Methylpiperazin-1-yl)ethoxy] | 90 | 10 |
Comparison with Similar Compounds
Substituents at the 2-Position
The 2-position of the thienopyrimidinone scaffold is critical for modulating biological activity and physicochemical properties:
- : Features a (2-chlorobenzyl)thio group, which adds lipophilicity and electron-withdrawing effects due to the chlorine atom .
- : Contains a butylthio group, a simpler alkyl chain that may reduce solubility but increase membrane permeability .
- : Substituted with an indolin-1-yl-2-oxoethylthio group, introducing a bicyclic amine system that could enhance target affinity through π-π interactions .
Substituents at the 3-Position
The 3-position phenyl group in the target compound is modified in analogs to fine-tune electronic and steric properties:
- : 2-Methoxyphenyl group provides electron-donating effects, which may influence binding interactions .
- : 4-Trifluoromethoxyphenyl substituent introduces strong electron-withdrawing effects and increased lipophilicity due to the trifluoromethyl group .
Physical Properties
Melting points and molecular weights provide insights into crystallinity and solubility:
- : Melting points range from 148°C (3a) to 303°C (3b), correlating with substituent polarity .
- Target Compound : Molecular weight is estimated at ~445 g/mol (calculated from formula C₁₉H₂₀N₃O₃S₂), comparable to analogs in (451.6 g/mol) and (498.9 g/mol) .
Data Tables
Table 2: Substituent Effects on Key Properties
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and how can purity be validated?
Answer:
The synthesis typically involves multi-step organic reactions starting with the formation of the thieno[3,2-d]pyrimidine core, followed by substitution reactions. For example:
- Step 1: Cyclization of precursors (e.g., thiophene derivatives) under reflux with catalysts like acetic acid or palladium .
- Step 2: Introduction of the morpholino-2-oxoethylthio group via nucleophilic substitution or thiol-ene coupling .
- Step 3: Final purification using column chromatography or recrystallization.
Purity Validation:
- Nuclear Magnetic Resonance (NMR): Confirms structural integrity and detects impurities (e.g., unreacted precursors) .
- Mass Spectrometry (MS): Verifies molecular weight and isotopic patterns .
- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95% threshold for pharmacological studies) .
Basic: Which spectroscopic techniques are most effective for structural elucidation?
Answer:
- 1H/13C NMR: Resolves substituent positions (e.g., phenyl, morpholino groups) and confirms regioselectivity in the thieno-pyrimidine core .
- Infrared (IR) Spectroscopy: Identifies functional groups like C=O (1680–1700 cm⁻¹) and S-C (650–700 cm⁻¹) .
- X-ray Crystallography: Provides 3D conformation data for docking studies .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Catalyst Selection: Palladium-based catalysts enhance cross-coupling efficiency (e.g., Suzuki-Miyaura for aryl substitutions) .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .
- Temperature Control: Low temperatures (0–5°C) minimize side reactions during sensitive steps like thioether formation .
Advanced: What experimental designs are recommended for assessing biological activity?
Answer:
- In Vitro Assays:
- Enzyme Inhibition: Dose-response curves (IC50) against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cell Viability: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
- Mechanistic Studies: Western blotting or qPCR to evaluate pathway modulation (e.g., apoptosis markers like caspase-3) .
Advanced: How should researchers address contradictions in pharmacological data across studies?
Answer:
- Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) .
- Meta-Analysis: Compare structural analogs (e.g., trifluoromethyl vs. morpholino substituents) to identify SAR trends .
- Dose-Response Re-Evaluation: Test conflicting studies across a broader concentration range to rule out threshold effects .
Advanced: What strategies enhance bioactivity through chemical modification?
Answer:
- Substituent Engineering:
- Electron-Withdrawing Groups (e.g., -CF₃): Improve binding affinity to hydrophobic enzyme pockets .
- Hydrophilic Moieties (e.g., -OH, -NH₂): Enhance solubility for in vivo applications .
- Prodrug Design: Introduce ester linkages for targeted release in acidic tumor microenvironments .
Advanced: How can computational methods guide structural optimization?
Answer:
- Molecular Docking: Predict binding poses with target proteins (e.g., EGFR kinase) using AutoDock Vina .
- QSAR Modeling: Correlate substituent properties (e.g., logP, molar refractivity) with activity data to prioritize analogs .
- DFT Calculations: Optimize reaction pathways (e.g., transition-state energies for cyclization steps) .
Advanced: What protocols assess stability under physiological conditions?
Answer:
- pH Stability: Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal Stability: Accelerated aging studies (40–60°C) to simulate long-term storage .
- Light Sensitivity: Expose to UV-Vis light and track photodegradation products .
Advanced: How do structural variations in analogs affect activity?
Answer:
- Comparative Studies: Replace the morpholino group with piperidine or thiomorpholine to evaluate steric/electronic effects .
- Bioisosteric Replacement: Substitute the thioether with sulfoxide/sulfone to modulate redox activity .
- Pharmacophore Mapping: Overlay active/inactive analogs to identify critical interaction points .
Advanced: What methodologies evaluate environmental impact and degradation?
Answer:
- Biodegradation Assays: Use OECD 301 protocols with activated sludge to measure half-life .
- Ecotoxicology: Test on model organisms (e.g., Daphnia magna) for acute toxicity (LC50) .
- Metabolite Profiling: Identify transformation products via LC-MS/MS in simulated sunlight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
